Chiral HPLC Resolution of Stereoisomers
In a validated stability-indicating reversed-phase HPLC method employing a Chiralcel OJ-RH column, the Sacubitril Enantiomer ((2R,4S)-sacubitril) was resolved from the parent drug sacubitril and other stereoisomers ((2S,4S)-sacubitril, (2R,4R)-sacubitril) with a resolution factor (Rs) greater than 2.0 between all adjacent peaks [1]. This baseline separation enables accurate quantification of the enantiomer as an impurity in sacubitril drug substance and finished products. The method achieved detection limits of 0.122-0.124 μg/mL and quantification limits of 0.370-0.375 μg/mL for the stereoisomers [1]. In a separate study, a different chiral HPLC method using a Chiralcel OJ-RH column with a distinct mobile phase gradient achieved separation of five impurities, including enantiomers and diastereomers, with inter- and intra-day precision (%RSD) below 5.2% and recoveries between 93-105% for all impurities [2].
| Evidence Dimension | Chromatographic Resolution (Rs) between stereoisomers |
|---|---|
| Target Compound Data | (2R,4S)-sacubitril (Sacubitril Enantiomer) resolved from adjacent stereoisomer peaks |
| Comparator Or Baseline | Rs > 2.0 between all adjacent analyte peaks for the four stereoisomers studied (including (2R)-valsartan, (2S,4S)-sacubitril, (2R,4S)-sacubitril, and (2R,4R)-sacubitril) |
| Quantified Difference | Rs > 2.0 (baseline resolution) achieved between the Sacubitril Enantiomer and its closest eluting stereoisomer |
| Conditions | Reversed-phase HPLC using Chiralcel OJ-RH column (150 × 4.6 mm, 5 μm), mobile phase A: 0.1% TFA in water, mobile phase B: acetonitrile:methanol:TFA (90:10:0.1, v/v/v), flow rate 1.0 mL/min, column temperature 20°C, UV detection at 254 nm |
Why This Matters
This quantifies the ability to selectively detect and quantify the Sacubitril Enantiomer as a specific impurity, a regulatory requirement for drug product release and stability monitoring.
- [1] Yerra, S., Sharma, H., B, S., K, M. N., & B, V. R. (2022). Development and validation of a novel stability-indicating reverse phase HPLC method for the determination of sacubitril-valsartan premix stereoisomers: Cellulose tris(4-methyl benzoate) stationary phase. Journal of Separation Science, 45(19), 3714–3724. View Source
- [2] Vijaykumar, C., Kumar, Y. R., Aparna, P., & Rao, P. S. P. (2023). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography, 37(2), e5550. View Source
